molecular formula C17H18N2O3 B12118904 Butyl 4-(4-pyridylcarbonylamino)benzoate

Butyl 4-(4-pyridylcarbonylamino)benzoate

Cat. No.: B12118904
M. Wt: 298.34 g/mol
InChI Key: PZTJLNPWCBIYEE-UHFFFAOYSA-N
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Description

Butyl 4-(4-pyridylcarbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(4-pyridylcarbonylamino)benzoate typically involves the esterification of 4-(4-pyridylcarbonylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring. Reagents like sodium methoxide or potassium tert-butoxide are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Chemistry: Butyl 4-(4-pyridylcarbonylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis and medicinal chemistry.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity are advantageous in the production of polymers and coatings.

Mechanism of Action

The mechanism by which Butyl 4-(4-pyridylcarbonylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The pyridylcarbonylamino group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

    Butyl benzoate: Similar ester structure but lacks the pyridylcarbonylamino group.

    4-(4-Pyridylcarbonylamino)benzoic acid: Similar structure but without the butyl ester group.

    Ethyl 4-(4-pyridylcarbonylamino)benzoate: Similar structure with an ethyl ester instead of a butyl ester.

Uniqueness: Butyl 4-(4-pyridylcarbonylamino)benzoate is unique due to the presence of both the butyl ester and the pyridylcarbonylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

butyl 4-(pyridine-4-carbonylamino)benzoate

InChI

InChI=1S/C17H18N2O3/c1-2-3-12-22-17(21)14-4-6-15(7-5-14)19-16(20)13-8-10-18-11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

PZTJLNPWCBIYEE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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